![molecular formula C21H17ClN2O4 B13697644 3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a piperidine ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow chemistry techniques. Continuous flow chemistry allows for safe operation, excellent reproducibility, and efficient processes, making it an appealing method for large-scale production .
化学反応の分析
Types of Reactions
3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
作用機序
The mechanism of action of 3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties, thalidomide has a similar isoindoline-1,3-dione structure.
Lenalidomide: An analog of thalidomide, lenalidomide is used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Another thalidomide analog, pomalidomide has potent anti-tumor and immunomodulatory effects.
Uniqueness
3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of a benzofuran ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C21H17ClN2O4 |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
3-chloro-N-[3-(2,6-dioxopiperidin-3-yl)-1-benzofuran-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2O4/c1-11-2-3-12(8-17(11)22)20(26)23-13-4-6-18-15(9-13)16(10-28-18)14-5-7-19(25)24-21(14)27/h2-4,6,8-10,14H,5,7H2,1H3,(H,23,26)(H,24,25,27) |
InChIキー |
TTXKZFLFRASSRA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC=C3C4CCC(=O)NC4=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B13697564.png)
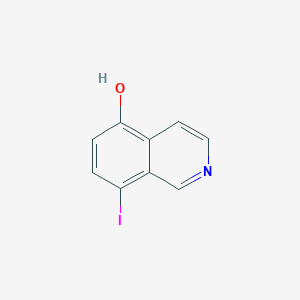
![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
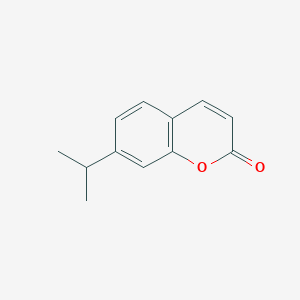
![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)
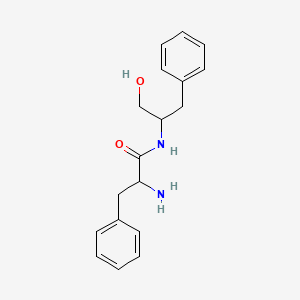
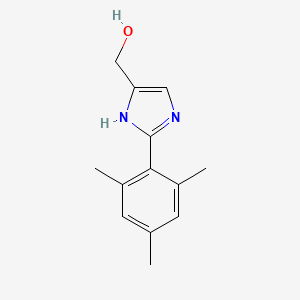


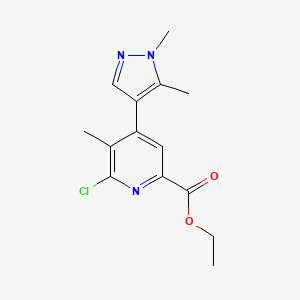
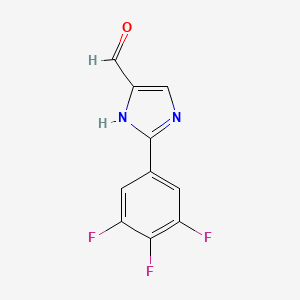
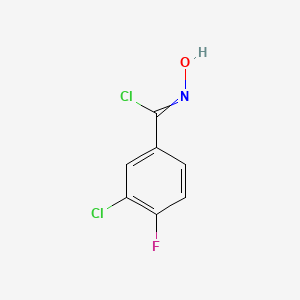
![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
